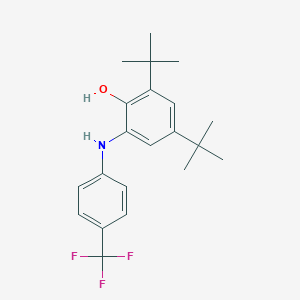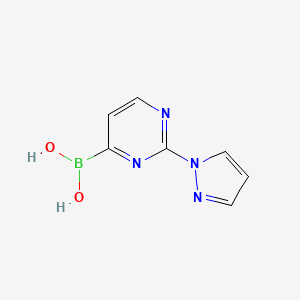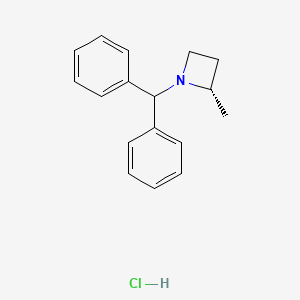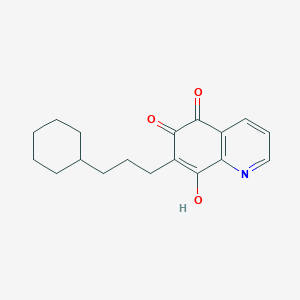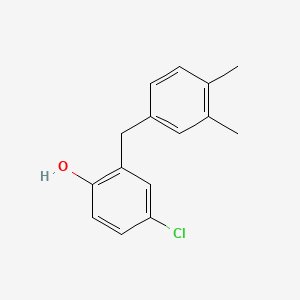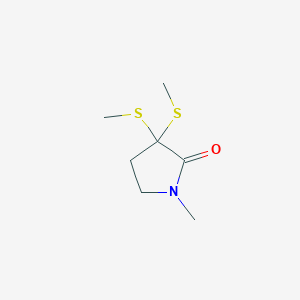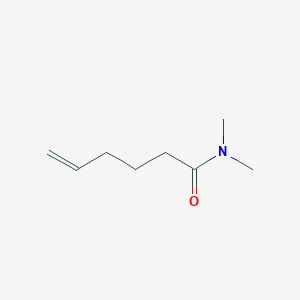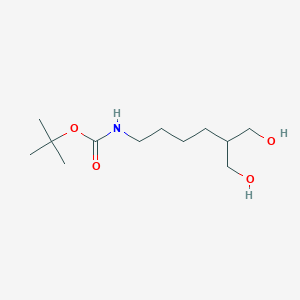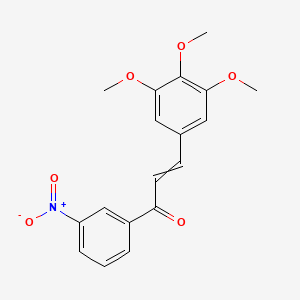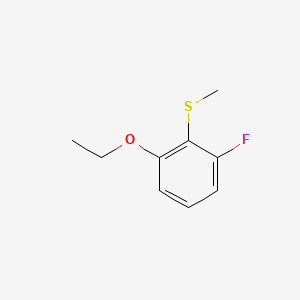![molecular formula C22H17NO2 B14012104 2-((2-Methyl-[1,1'-biphenyl]-3-YL)methyl)isoindoline-1,3-dione](/img/structure/B14012104.png)
2-((2-Methyl-[1,1'-biphenyl]-3-YL)methyl)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methyl-[1,1’-biphenyl]-3-YL)methyl)isoindoline-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One efficient method involves the reaction of maleimides or maleic anhydride with substituted styrenes, forming two C–C bonds via consecutive activation of four C–H bonds . Another method includes the cobalt-catalyzed carbonylation of C(sp2)–H bonds with azodicarboxylate as the carbonyl source .
Industrial Production Methods
Industrial production of isoindoline-1,3-dione derivatives often employs green chemistry principles, such as the use of waste-free transformations and high atom economy reactions. For instance, the benzannulation of tetraynes and imidazole derivatives in toluene yields isoindoline-1,3-dione derivatives with high efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-Methyl-[1,1’-biphenyl]-3-YL)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: Coupled oxidation reactions with imidazoles and tetraynes.
Substitution: Aminomethylation reactions facilitated by the presence of an acidic proton at the 2-position of the imide nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde, N-arylpiperazines, and tetrahydrofuran (THF) as the solvent . Oxidation reactions often involve oxygen as the oxidizing agent .
Major Products
The major products formed from these reactions are multifunctionalized isoindoline-1,3-dione derivatives, which exhibit complex and variable structures .
Wissenschaftliche Forschungsanwendungen
2-((2-Methyl-[1,1’-biphenyl]-3-YL)methyl)isoindoline-1,3-dione has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-((2-Methyl-[1,1’-biphenyl]-3-YL)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it inhibits cyclooxygenase enzymes by binding to their active sites, thereby reducing the production of inflammatory mediators . Additionally, it acts as an inhibitor of acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalimide: A basic system similar to isoindoline-1,3-dione derivatives, known for its analgesic activity.
N-Substituted Isoindoline-1,3-dione Derivatives: Compounds with various substitutions on the nitrogen atom, exhibiting different biological activities.
Uniqueness
2-((2-Methyl-[1,1’-biphenyl]-3-YL)methyl)isoindoline-1,3-dione is unique due to its specific structural features, such as the presence of a biphenyl group, which enhances its biological activity and potential therapeutic applications .
Eigenschaften
Molekularformel |
C22H17NO2 |
|---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
2-[(2-methyl-3-phenylphenyl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H17NO2/c1-15-17(10-7-13-18(15)16-8-3-2-4-9-16)14-23-21(24)19-11-5-6-12-20(19)22(23)25/h2-13H,14H2,1H3 |
InChI-Schlüssel |
URCODMYMVMZPLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)CN3C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


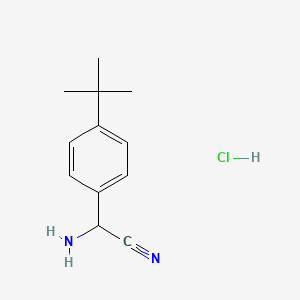
![N,N'-(Piperazine-1,4-diyl)bis[1-(2-methylphenyl)methanimine]](/img/structure/B14012032.png)

![2-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)phenol](/img/structure/B14012052.png)
